molecular formula C14H18OS B14378013 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-85-3

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B14378013
CAS No.: 89816-85-3
M. Wt: 234.36 g/mol
InChI Key: VBNLXYBIFDIJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 2,3-dimethylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2,3-dimethylphenylthiol with cyclohexanone under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)sulfanyl]cyclohexan-1-one
  • 2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one
  • 2-[(3,4-Dimethylphenyl)sulfanyl]cyclohexan-1-one

Uniqueness

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these substituents can lead to distinct properties compared to other similar compounds.

Properties

CAS No.

89816-85-3

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C14H18OS/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI Key

VBNLXYBIFDIJNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SC2CCCCC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.